molecular formula C10H19FN2O2 B1478755 2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid CAS No. 1995958-48-9

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid

Cat. No.: B1478755
CAS No.: 1995958-48-9
M. Wt: 218.27 g/mol
InChI Key: DOBOFBBWUBPREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are central to the development of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This flexibility highlights the scaffold's utility in drug discovery for various diseases, supporting further investigations into piperazine-based molecular designs for rational drug development (Rathi et al., 2016).

Role in D2-like Receptors

Arylcycloalkylamines, featuring phenyl piperidines and piperazines, exhibit significant potency and selectivity towards D2-like receptors, implicating the arylalkyl substituents in enhancing binding affinity. This suggests a potential application in treating neuropsychiatric disorders, offering a pathway to synthesize agents with improved efficacy (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine and its analogues show promise in combating Mycobacterium tuberculosis, including drug-resistant strains. The review of anti-mycobacterial compounds utilizing piperazine underscores its importance in developing new anti-TB molecules, providing a foundation for future therapeutic strategies (Girase et al., 2020).

DNA Minor Groove Binding

The synthetic dye Hoechst 33258, a derivative of N-methyl piperazine, demonstrates strong binding to the DNA minor groove, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating the potential of piperazine derivatives in molecular biology and drug design (Issar & Kakkar, 2013).

Metabolic Pathways of Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, including their transformation to 1-aryl-piperazines, plays a critical role in their pharmacological actions. Understanding these pathways is essential for developing new therapeutic agents, particularly for psychiatric conditions (Caccia, 2007).

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-2-9(10(14)15)13-7-5-12(4-3-11)6-8-13/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOFBBWUBPREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.